tert-butylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate
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Overview
Description
tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate is a chemical compound with the molecular formula C10H13BrN2O2. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a bromopyridine moiety, which is often utilized in the design of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate typically involves the reaction of 5-bromopyridine-3-carboxylic acid with tert-butyl carbamate in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds.
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. Its bromopyridine moiety is a key structural element in many bioactive molecules, making it a valuable building block in medicinal chemistry .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-bromopyridin-3-yl)carbamate
- tert-Butyl (5-bromopyrimidin-2-yl)methylcarbamate
- tert-Butyl N-(5-bromothiophen-3-yl)carbamate
Uniqueness
tert-ButylN-{[(5-bromopyridin-3-yl)carbamoyl]methyl}carbamate is unique due to its specific combination of a bromopyridine moiety and a carbamate group. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H16BrN3O3 |
---|---|
Molecular Weight |
330.18 g/mol |
IUPAC Name |
tert-butyl N-[2-[(5-bromopyridin-3-yl)amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H16BrN3O3/c1-12(2,3)19-11(18)15-7-10(17)16-9-4-8(13)5-14-6-9/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
SHRCDEVCGLAACP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CN=C1)Br |
Origin of Product |
United States |
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